Dimethylsildenafil

概要

説明

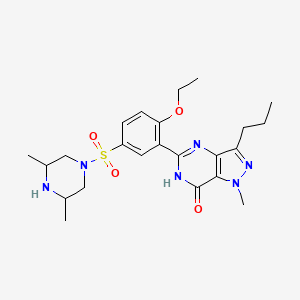

ジメチルシルデナフィルは、よく知られたホスホジエステラーゼタイプ5(PDE5)阻害剤であるシルデナフィルの誘導体ですこの化合物の分子式はC23H32N6O4Sで、分子量は488.6 g/molです .

準備方法

合成経路および反応条件

ジメチルシルデナフィルは、シルデナフィルとジメチルアミンを反応させる多段階プロセスによって合成できます。合成経路は通常、以下を含みます。

出発物質: シルデナフィル。

試薬: ジメチルアミン。

反応条件: 反応は通常、メタノールまたはエタノールなどの有機溶媒中で、目的の生成物が得られるように制御された温度と圧力の条件下で行われます。

工業生産方法

工業的な設定では、ジメチルシルデナフィルの製造には、自動反応器を用いた大規模合成が含まれます。このプロセスには、以下が含まれます。

原料処理: シルデナフィルとジメチルアミンはバルクで処理されます。

反応制御: 自動システムは、温度、圧力、pHなどの反応パラメータを制御します。

精製: 製品は、結晶化またはクロマトグラフィーなどの技術を用いて精製され、高い純度レベルを実現します。

化学反応の分析

反応の種類

ジメチルシルデナフィルは、以下を含むさまざまな化学反応を起こします。

酸化: スルホキシドまたはスルホンを形成するために酸化される可能性があります。

還元: 還元反応は、第二級アミンの形成につながる可能性があります。

置換: 求核置換反応は、スルホニル基で起こり得ます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アミンまたはチオールなどの求核剤は、塩基性条件下で使用できます。

主な生成物

酸化生成物: スルホキシドとスルホン。

還元生成物: 第二級アミン。

置換生成物: 使用する求核剤に応じて、さまざまな置換誘導体。

科学研究への応用

ジメチルシルデナフィルは、科学研究でいくつかの用途があります。

化学: PDE5阻害剤の挙動を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路への影響について調査されています。

医学: 特に心臓血管疾患において、潜在的な治療用途について探求されています。

産業: 新しい医薬品や化学プロセスの開発に使用されています。

科学的研究の応用

Pharmacological Applications

Dimethylsildenafil primarily functions as a PDE5 inhibitor, similar to sildenafil. Its mechanism involves the enhancement of nitric oxide (NO) signaling pathways, leading to vasodilation and increased blood flow, particularly in erectile tissues. This property makes it a candidate for treating erectile dysfunction (ED).

Erectile Dysfunction Treatment

- Mechanism of Action : this compound inhibits the breakdown of cyclic guanosine monophosphate (cGMP), which is crucial for achieving and maintaining an erection.

- Clinical Studies : Research indicates that this compound may offer similar efficacy to sildenafil in managing ED, with potentially fewer side effects due to its modified chemical structure .

Cardiovascular Implications

This compound's vasodilatory effects extend beyond erectile tissues, suggesting potential cardiovascular applications.

Hypertension Management

- Research Findings : Studies have shown that PDE5 inhibitors can lower pulmonary arterial pressure and improve exercise capacity in patients with pulmonary hypertension. This compound may exhibit similar properties, warranting further investigation into its use for this condition .

Heart Failure Treatment

- Case Studies : Preliminary studies suggest that PDE5 inhibitors can enhance cardiac output in heart failure patients by improving myocardial perfusion and reducing afterload. This compound's role in this context remains to be fully elucidated but shows promise .

Potential Anti-inflammatory Effects

Emerging research suggests that this compound may possess anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.

Inflammatory Disease Management

- Mechanism : By modulating the NO-cGMP pathway, this compound may reduce inflammation and tissue damage associated with conditions such as rheumatoid arthritis and inflammatory bowel disease.

- Preliminary Evidence : Initial studies indicate a reduction in pro-inflammatory cytokines in animal models treated with PDE5 inhibitors .

Neurological Applications

This compound's ability to enhance blood flow may have implications for neurological disorders.

Neuroprotection

- Research Insights : There is growing interest in the neuroprotective effects of PDE5 inhibitors. This compound could potentially be used in conditions like Alzheimer's disease and multiple sclerosis by improving cerebral blood flow and reducing neuroinflammation .

Safety Profile and Side Effects

While this compound appears promising, understanding its safety profile is crucial.

Adverse Effects

Common side effects associated with PDE5 inhibitors include headaches, flushing, and dyspepsia. This compound may present a similar side effect profile; however, specific studies focusing on its unique effects are needed .

Data Summary Table

| Application Area | Potential Benefits | Research Status |

|---|---|---|

| Erectile Dysfunction | Improved erection quality | Clinical studies ongoing |

| Cardiovascular Health | Lower pulmonary arterial pressure | Preliminary findings |

| Anti-inflammatory Effects | Reduced inflammation | Initial studies |

| Neurological Protection | Enhanced cerebral blood flow | Emerging research |

作用機序

ジメチルシルデナフィルは、ホスホジエステラーゼタイプ5(PDE5)酵素を阻害することで効果を発揮します。この阻害は、環状グアノシン一リン酸(cGMP)レベルの増加につながり、平滑筋細胞の弛緩と血流の増加をもたらします。分子標的には、PDE5酵素とcGMPシグナル伝達経路が含まれます。

類似化合物との比較

類似化合物

シルデナフィル: 親化合物で、勃起不全の治療に使用されることが広く知られています。

バルデナフィル: 同様の作用機序を持つ別のPDE5阻害剤。

タダラフィル: シルデナフィルに比べて、作用時間が長いことで知られています。

独自性

ジメチルシルデナフィルは、その特定の構造修飾により、他のPDE5阻害剤と比べて、異なる薬物動態的および薬力学的特性を示す可能性があります。これらの違いは、その有効性、作用時間、および潜在的な副作用に影響を与える可能性があります。

生物活性

Dimethylsildenafil is a derivative of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor primarily used in the treatment of erectile dysfunction and pulmonary hypertension. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and potential therapeutic applications.

Pharmacodynamics

The pharmacodynamic profile of this compound likely mirrors that of sildenafil. Sildenafil has a high selectivity for PDE5 over other phosphodiesterase isoforms, with an IC50 value for PDE5 inhibition estimated at 3.5 nmol/L. It is approximately 4000-fold more selective for PDE5 compared to PDE3, which is involved in cardiac contractility .

Table 1: Comparison of Selectivity and Potency

| Compound | Targeted PDE | IC50 (nmol/L) | Selectivity Ratio (PDE5/PDE3) |

|---|---|---|---|

| Sildenafil | PDE5 | 3.5 | 4000 |

| This compound | TBD | TBD | TBD |

Pharmacokinetics

The pharmacokinetic properties of this compound have not been extensively documented; however, studies on sildenafil provide a framework for understanding its behavior in the body. Sildenafil reaches peak plasma concentration (Cmax) within 30 to 120 minutes under fasting conditions, while food intake can delay absorption .

Sildenafil is metabolized primarily by cytochrome P450 enzymes CYP3A4 and CYP2C9. Similar metabolic pathways may be expected for this compound, influencing its efficacy and safety profile when co-administered with other medications .

Case Studies and Research Findings

- Efficacy in Erectile Dysfunction : A clinical study evaluated the efficacy of sildenafil in patients with erectile dysfunction, showing significant improvements in erectile function scores. While direct studies on this compound are lacking, it is hypothesized that its effects would be comparable due to structural similarities .

- Potential Cardiovascular Benefits : Research indicates that PDE5 inhibitors may have cardiovascular benefits beyond treating erectile dysfunction. For instance, sildenafil has been studied for its effects on pulmonary arterial hypertension . this compound could potentially offer similar benefits but requires further investigation.

- Safety Profile : The safety profile of sildenafil includes common side effects such as headaches, flushing, and dyspepsia. It is crucial to assess whether this compound shares this safety profile or presents unique risks .

Future Directions

Further research is necessary to elucidate the specific biological activities of this compound:

- In Vitro Studies : Conducting assays to determine the IC50 values specifically for this compound against various PDE isoforms.

- Clinical Trials : Initiating clinical trials to evaluate the efficacy and safety of this compound in treating erectile dysfunction and other potential indications.

- Molecular Docking Studies : Using molecular docking techniques to predict how this compound interacts with PDE enzymes at a molecular level.

特性

IUPAC Name |

5-[5-(3,5-dimethylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S/c1-6-8-18-20-21(28(5)27-18)23(30)26-22(25-20)17-11-16(9-10-19(17)33-7-2)34(31,32)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSWSZIPXJAYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the analytical challenges in identifying dimethylsildenafil in complex mixtures like dietary supplements?

A: this compound often appears alongside other closely related phosphodiesterase-type 5 inhibitors (PDE-5), including several isomers, making its identification challenging. [, ] Traditional methods like LC-photodiode array detector analysis struggle to differentiate these compounds. [] This necessitates the development of more sophisticated methods like high-performance liquid chromatography-mass spectrometry (HPLC-MS), ultra-performance liquid chromatography-mass spectrometry (UPLC/MS), ion trap LC/MS/MS (LC/IT-MS/MS), and GC/MS, each offering unique advantages for precise identification and differentiation. [, , ]

Q2: Why is the presence of this compound in dietary supplements a concern?

A: this compound is an analogue of sildenafil, a medication prescribed for erectile dysfunction and a potent and highly selective inhibitor of phosphodiesterase 5. [] Its inclusion in dietary supplements is illegal and raises serious safety concerns as its effects on human health are largely untested. [, , ] Consumers may unknowingly ingest this substance, leading to potential health risks and drug interactions, especially if they are already taking prescribed medications for similar conditions.

Q3: What innovative methods have been developed to detect this compound and its analogues in dietary supplements?

A: Researchers have developed several advanced methods for accurate and rapid detection. High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-Tandem MS) stands out as a particularly effective technique. [, ] This method demonstrates high sensitivity, reproducibility, and specificity, offering significantly faster analysis compared to traditional HPLC/UV methods. [, ] Another approach utilizes High-Performance Thin-Layer Chromatography (HPTLC) combined with scanning densitometry and mass spectrometry for effective screening and identification of this compound and other PDE-5 inhibitors in various products. []

Q4: Can you explain the significance of using Orbitrap-mass spectrometry in the analysis of this compound?

A: Orbitrap-mass spectrometry plays a crucial role in differentiating this compound from its isomers, which is particularly challenging due to their similar structures and properties. [] This high-resolution technique allows for the identification of unique fingerprint fragment ions for each compound, even those with very close chromatographic separation. [] This level of accuracy is essential for ensuring the correct identification of this compound and other related compounds in complex mixtures.

Q5: How do researchers identify unknown PDE-5 analogues like this compound found in illicit products?

A: When encountering potentially new PDE-5 analogues, researchers employ a combination of techniques for structure elucidation. [] This often involves isolation using methods like silica gel column chromatography, followed by comprehensive spectroscopic analysis. [] Techniques like 13C-NMR spectrometry, 1H-NMR spectrometry, high-resolution MS, and X-ray structure determination are crucial for determining the compound's structure and confirming its identity. [, ]

Q6: What are the broader implications of finding this compound and similar compounds in dietary supplements?

A: The presence of this compound and other undeclared pharmaceutical ingredients in dietary supplements underscores the critical need for stricter regulation and quality control measures in the industry. [, , ] This issue highlights the potential dangers of unregulated products and emphasizes the importance of consumer education and awareness regarding the risks associated with such products. The development and implementation of rapid and reliable analytical methods are crucial for protecting public health and ensuring the safety and integrity of dietary supplements.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。